Cas no 2137692-35-2 (1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine)

1-(1,4-Dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 4-position and an amine group at the 3-position, further functionalized with a (1,4-dioxan-2-yl)methyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amine and ether functionalities enhances its versatility as an intermediate in synthetic chemistry, enabling further derivatization. Its balanced polarity and stability make it suitable for use in complex organic transformations. The compound’s well-defined molecular architecture ensures consistent performance in research and industrial processes, particularly in the development of bioactive molecules.
1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine structure
2137692-35-2 structure
商品名:1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine
CAS番号:2137692-35-2
MF:C9H15N3O2
メガワット:197.234301805496
CID:6213472
PubChem ID:165954130

1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine
    • EN300-1109671
    • 1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
    • 2137692-35-2
    • インチ: 1S/C9H15N3O2/c1-7-4-12(11-9(7)10)5-8-6-13-2-3-14-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)
    • InChIKey: IYDKGKJZLFIPDN-UHFFFAOYSA-N
    • ほほえんだ: O1CCOCC1CN1C=C(C)C(N)=N1

計算された属性

  • せいみつぶんしりょう: 197.116426730g/mol
  • どういたいしつりょう: 197.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1109671-5.0g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2
5g
$3770.0 2023-05-24
Enamine
EN300-1109671-10.0g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2
10g
$5590.0 2023-05-24
Enamine
EN300-1109671-5g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1109671-1.0g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2
1g
$1299.0 2023-05-24
Enamine
EN300-1109671-0.05g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1109671-0.25g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1109671-2.5g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1109671-0.1g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1109671-1g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1109671-0.5g
1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
2137692-35-2 95%
0.5g
$1084.0 2023-10-27

1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine 関連文献

1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amineに関する追加情報

1-(1,4-Dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound 1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine (CAS No. 2137692-35-2) is a versatile organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a (1,4-dioxan-2-yl)methyl group at the 3-position. These substituents contribute to its stability, reactivity, and functionality.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine through various routes. One prominent method involves the condensation of 4-methylpyrazole with appropriately substituted aldehydes or ketones in the presence of catalytic agents. This approach not only ensures high yield but also allows for fine-tuning of the substituents to tailor the compound's properties for specific applications. The use of microwave-assisted synthesis has further accelerated the process, making it more time-efficient and environmentally friendly.

The pyrazole ring in this compound is a key structural element responsible for its reactivity. Pyrazoles are known for their ability to act as both nucleophiles and electrophiles, making them valuable intermediates in organic synthesis. The presence of the dioxane moiety introduces additional functional groups that enhance the molecule's solubility and stability under various conditions. This makes 1-(1,4-dioxan-2-yl)methyl-4-methyl-1H-pyrazol-3-amine an attractive candidate for use in drug design and material science.

Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes associated with inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In addition to its medicinal applications, 1-(1,4-dioxan-2-yLmethyl)-4-methylpyrazolium chloride has found utility in catalysis and materials science. Its ability to act as a ligand in transition metal complexes has been leveraged to develop efficient catalysts for organic transformations. For example, palladium complexes derived from this compound have demonstrated exceptional activity in cross-coupling reactions, which are critical in synthesizing complex organic molecules.

The synthesis and characterization of 1-(1,4-dioxan-YLmethyl)-4-methyLpyrazolium chloride have been extensively documented in recent scientific literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These analytical techniques provide valuable insights into the compound's electronic environment and stereochemistry, which are crucial for understanding its reactivity and behavior in different chemical systems.

Furthermore, computational studies using density functional theory (DFT) have provided deeper insights into the electronic properties of this compound. These studies reveal that the pyrazole ring plays a significant role in stabilizing reactive intermediates during chemical transformations. The presence of electron-donating groups like the methyl and dioxane substituents further modulates the electronic distribution within the molecule, enhancing its reactivity towards electrophilic substitution reactions.

In conclusion, 1-(1,YLdioxan-YLmethyl)-YLmethyLpyrazolium chloride (CAS No. 2Y3769Y-Y5-Y) is a multifaceted organic compound with immense potential across diverse fields. Its unique structure enables it to serve as a versatile building block in organic synthesis, drug discovery, and catalysis. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to make significant contributions to both academic and industrial chemistry.

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